molecular formula C20H25ClN2O3 B11087213 2,4-Di-tert-butyl-6-((4-chloro-2-nitrophenyl)amino)phenol

2,4-Di-tert-butyl-6-((4-chloro-2-nitrophenyl)amino)phenol

Cat. No.: B11087213
M. Wt: 376.9 g/mol
InChI Key: GEUFKLPODNCRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Di-tert-butyl-6-((4-chloro-2-nitrophenyl)amino)phenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of two tert-butyl groups, a chloro group, and a nitro group attached to a phenyl ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Alkylation Reaction: The synthesis begins with the alkylation of phenol. Phenol is added to a reaction vessel and melted.

    Diazotization: 4-chloro-2-nitroaniline is dissolved in hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite is slowly added while maintaining the temperature below 5°C.

    Coupling Reaction: The diazonium salt formed in the previous step is coupled with 2,4-di-tert-butylphenol in the presence of sodium hydroxide in methanol.

    Reduction Reaction: The coupled product is then reduced using zinc powder in ethanol at 40-45°C.

    Purification: The crude product is dissolved in ethyl acetate, filtered to remove insoluble impurities, and then crystallized by cooling the filtrate.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like zinc powder or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the chloro or nitro groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Zinc powder in ethanol or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted phenols or anilines.

Scientific Research Applications

2,4-Di-tert-butyl-6-((4-chloro-2-nitrophenyl)amino)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butyl-6-((4-chloro-2-nitrophenyl)amino)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit oxidative stress by scavenging free radicals and preventing lipid peroxidation. It may also interact with specific proteins and pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Di-tert-butyl-6-((4-chloro-2-nitrophenyl)amino)phenol is unique due to its combination of tert-butyl, chloro, and nitro groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications requiring stability and resistance to oxidative degradation.

Properties

Molecular Formula

C20H25ClN2O3

Molecular Weight

376.9 g/mol

IUPAC Name

2,4-ditert-butyl-6-(4-chloro-2-nitroanilino)phenol

InChI

InChI=1S/C20H25ClN2O3/c1-19(2,3)12-9-14(20(4,5)6)18(24)16(10-12)22-15-8-7-13(21)11-17(15)23(25)26/h7-11,22,24H,1-6H3

InChI Key

GEUFKLPODNCRLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.